molecular formula C18H17ClN4O B11070190 (2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide

(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide

Cat. No.: B11070190
M. Wt: 340.8 g/mol
InChI Key: KAZYQQHJJPZMDE-MDZDMXLPSA-N
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Description

(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide typically involves multiple steps. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate (K2CO3) to form an intermediate compound . This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the pyrazolo[3,4-b]pyridine derivative . The final step involves the reaction of this derivative with 3-phenylacryloyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(5-Chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities. Its combination of a chloro group, trimethyl substitution, and phenylacrylamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

(E)-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17ClN4O/c1-11-15-17(22-23(3)18(15)20-12(2)16(11)19)21-14(24)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,21,22,24)/b10-9+

InChI Key

KAZYQQHJJPZMDE-MDZDMXLPSA-N

Isomeric SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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